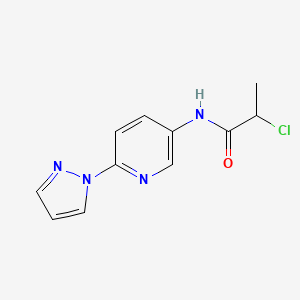
2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the use of various reagents. For instance, one compound was synthesized using bromine as a cyclic reagent with a yield of 63% . Another synthesis involved the formation of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compound through cyclization from a dichloro-methylnicotinonitrile precursor . These methods suggest that the synthesis of "2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide" could potentially involve similar cyclization strategies and careful selection of reagents to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed by X-ray diffraction, which provides detailed information about the crystallographic parameters. For example, one compound crystallized in the triclinic space group with specific cell parameters . Another compound's crystal structure revealed an orthogonal arrangement of substituents and a cis/cis arrangement of ester groups . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties such as melting points, solubility, and density are not explicitly mentioned in the abstracts. However, the crystallographic data provide insights into the density and molecular packing of the compounds . The chemical properties, such as herbicidal activity, are highlighted for one of the compounds, indicating its potential use in agricultural applications . The presence of hydrogen bonds and other intermolecular interactions in the crystal structures suggests that these compounds could have unique solubility and binding characteristics .
Aplicaciones Científicas De Investigación
Chemistry and Properties of Related Compounds
The chemistry and properties of pyrazole-pyridine compounds are well-documented, showcasing their versatility in forming complex compounds with diverse properties. For instance, the synthesis, properties, and complex compounds of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) are reviewed, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Synthesis of Heterocycles
The synthesis of pyrazole heterocycles is significant in medicinal chemistry due to their role in many biologically active compounds. Various synthetic strategies for pyrazole appended heterocyclic skeletons are reviewed, providing insights into methods that could potentially be applied to 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide (Dar & Shamsuzzaman, 2015).
Biological Activities
Research on pyrazolo[1,5-a]pyrimidines indicates a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This showcases the potential for related compounds like 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide to exhibit similar biological activities (Cherukupalli et al., 2017).
Optoelectronic Materials
Quinazolines and pyrimidines, closely related to pyrazole-pyridine compounds, have applications in optoelectronic materials. The incorporation of these heterocyclic fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, suggesting potential applications for 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-3-4-10(13-7-9)16-6-2-5-14-16/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLBGMOGFNWZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=C(C=C1)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)
![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)

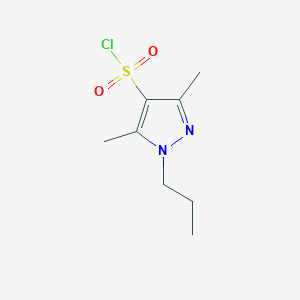
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)
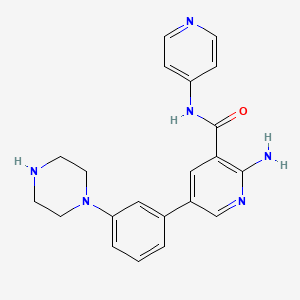
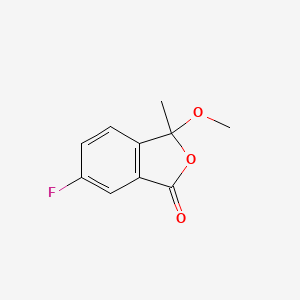

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)
![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)
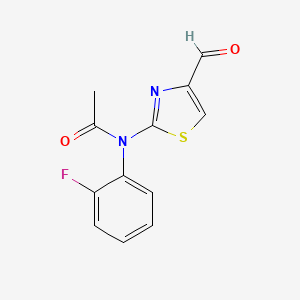

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)